molecular formula C22H18N4O B292938 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B292938
M. Wt: 354.4 g/mol
InChI Key: RPYJHXGSRALVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile, also known as CMI-977, is a synthetic compound that has been studied for its potential use in treating various diseases.

Mechanism of Action

11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of inflammation and autoimmune disorders. Specifically, 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the inhibition of cell growth and division, ultimately resulting in the death of cancer cells. Additionally, 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile inhibits the activity of certain cytokines and chemokines that are involved in the development of inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile inhibits the growth of cancer cells and reduces inflammation by inhibiting the activity of topoisomerase II and certain cytokines and chemokines. In vivo studies have shown that 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile can suppress the growth of tumors and alleviate symptoms of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. Additionally, 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds.

Future Directions

There are a number of future directions for research on 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile. One area of research could be to investigate the potential use of 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile in combination with other drugs or therapies for the treatment of cancer and autoimmune disorders. Additionally, further studies could be conducted to determine the optimal dosage and administration of 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile for these diseases. Finally, research could be conducted to investigate the potential use of 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile in other disease areas, such as infectious diseases.

Synthesis Methods

11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile can be synthesized through a multistep process that involves the reaction of 2-aminobenzoic acid with 2,3-dihydro-1H-cyclopenta[b]quinoline-4-carbonitrile, followed by a series of reactions involving various reagents and solvents. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has been studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. In vitro studies have shown that 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile inhibits the growth of cancer cells and reduces inflammation. In vivo studies have demonstrated that 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile can suppress the growth of tumors and alleviate symptoms of autoimmune disorders.

properties

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

IUPAC Name

16-(3-methoxyanilino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile

InChI

InChI=1S/C22H18N4O/c1-27-15-7-4-6-14(12-15)24-21-17-9-5-8-16(17)18(13-23)22-25-19-10-2-3-11-20(19)26(21)22/h2-4,6-7,10-12,24H,5,8-9H2,1H3

InChI Key

RPYJHXGSRALVLC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC2=C3CCCC3=C(C4=NC5=CC=CC=C5N24)C#N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3CCCC3=C(C4=NC5=CC=CC=C5N24)C#N

Origin of Product

United States

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